6-Oxooctadeca-2,4-dienoic acid
Description
Properties
CAS No. |
80559-39-3 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-oxooctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21) |
InChI Key |
IDEOITKGHXRKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C=CC=CC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Origins of 6 Oxooctadeca 2,4 Dienoic Acid
Precursor Substrates and Initial Oxygenation Steps
The biosynthesis of 6-Oxooctadeca-2,4-dienoic acid begins with the oxygenation of polyunsaturated fatty acids (PUFAs), which serve as the primary substrates for a cascade of enzymatic reactions.
Linoleic acid, an 18-carbon omega-6 fatty acid, is the most abundant polyunsaturated fatty acid in the Western diet and a key precursor for the synthesis of a wide array of oxidized metabolites, including 6-Oxooctadeca-2,4-dienoic acid. nih.gov The presence of a cis,cis-1,4-pentadiene system in linoleic acid makes it particularly susceptible to oxidation. mdpi.com This structural feature is a primary target for enzymes that initiate the oxygenation process.
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. mdpi.comnih.gov In plants and animals, LOXs play a crucial role in the formation of various signaling molecules. The reaction begins with the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the insertion of molecular oxygen. mdpi.com Depending on the specific LOX isozyme, oxygen can be inserted at different positions on the fatty acid backbone. For instance, soybean lipoxygenase primarily oxidizes linoleic acid to 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid. researchgate.net While the formation of 9- and 13-hydroperoxyoctadecadienoic acid (HPODE) are the most common outcomes of LOX activity on linoleic acid, it is plausible that other LOX isoforms or similar enzymes could catalyze oxygenation at the C-6 position, leading to the formation of a 6-hydroperoxy intermediate, a necessary precursor for 6-Oxooctadeca-2,4-dienoic acid.
Cyclooxygenases (COXs) and cytochrome P450 (CYP) enzymes also contribute to the initial oxygenation of linoleic acid. mdpi.com COX enzymes, well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also oxygenate linoleic acid to produce hydroxyoctadecadienoic acids (HODEs). The CYP enzyme superfamily, particularly CYP monooxygenases, metabolize PUFAs through epoxidation and hydroxylation reactions. nih.govresearchgate.netnih.gov These enzymes exhibit broad substrate specificity and can generate a variety of oxidized lipid mediators. mdpi.com It is conceivable that specific CYP isoforms could hydroxylate linoleic acid at the C-6 position, which could then be further oxidized to the corresponding keto-acid.
Proposed Mechanisms for α,β-Unsaturated Ketone Formation
The conversion of the initial oxygenated products into the final α,β-unsaturated ketone structure of 6-Oxooctadeca-2,4-dienoic acid involves further enzymatic and chemical transformations.
A key step in the formation of keto-octadecadienoic acids is the oxidation of hydroxy fatty acid intermediates. This reaction is catalyzed by hydroxy fatty acid dehydrogenases. For example, 13-hydroxyoctadecadienoic acid (13-HODE) can be converted to 13-oxooctadeca-9,11-dienoic acid. Following the initial oxygenation of linoleic acid to form a 6-hydroxy intermediate, a specific hydroxy fatty acid dehydrogenase would be required to catalyze its oxidation to the 6-oxo derivative.
The formation of the conjugated 2,4-dienoic acid structure is a critical feature of the target molecule. This may arise through the rearrangement of the double bonds in linoleic acid following the initial oxidation event. The degradation of fatty acids with double bonds at even-numbered carbons is known to involve a 2,4-dienoyl-CoA intermediate, which is then reduced by 2,4-dienoyl-CoA reductase. biorxiv.orgnih.gov While this is a degradative pathway, it highlights a known biological mechanism for the formation of a 2,4-diene system. It is plausible that an analogous isomerization or rearrangement of an unstable hydroperoxide intermediate could lead to the formation of the 2,4-dienoic acid moiety in 6-Oxooctadeca-2,4-dienoic acid. The decomposition of linoleic acid hydroperoxides can lead to a variety of secondary oxidation products, including keto-dienes, through complex radical-mediated reactions. mdpi.com
Data Tables
Table 1: Key Enzymes in the Biosynthesis of Oxidized Fatty Acids
| Enzyme Family | Substrate | Primary Products from Linoleic Acid |
| Lipoxygenases (LOXs) | Polyunsaturated Fatty Acids | Hydroperoxyoctadecadienoic acids (HPODEs) |
| Cyclooxygenases (COXs) | Polyunsaturated Fatty Acids | Hydroxyoctadecadienoic acids (HODEs) |
| Cytochrome P450 (CYP) | Polyunsaturated Fatty Acids | Epoxyoctadecenoic acids (EpOMEs), Hydroxyoctadecadienoic acids (HODEs) |
| Hydroxy Fatty Acid Dehydrogenases | Hydroxy Fatty Acids | Keto Fatty Acids |
Table 2: Precursors and Intermediates in the Proposed Biosynthesis of 6-Oxooctadeca-2,4-dienoic Acid
| Compound | Abbreviation | Role |
| Linoleic Acid | LA | Primary Substrate |
| 6-Hydroperoxyoctadeca-2,4-dienoic acid | 6-HPODE | Proposed Initial Oxygenation Product |
| 6-Hydroxyoctadeca-2,4-dienoic acid | 6-HODE | Proposed Intermediate |
Genetic and Enzymatic Regulation of Biosynthesis
The production of 6-Oxooctadeca-2,4-dienoic acid is likely a tightly controlled process, regulated at both the genetic and enzymatic levels to ensure its synthesis in response to specific developmental or environmental cues. This regulation is critical for managing the allocation of fatty acid precursors and the timely production of this and other bioactive oxylipins.
Gene Expression of Key Biosynthetic Enzymes
The biosynthesis of oxylipins is primarily initiated by the expression of genes encoding various lipoxygenase (LOX) isoforms. nih.govfrontiersin.org In plants, LOX genes form a large family, with different members exhibiting distinct tissue-specific and stress-induced expression patterns. nih.gov For the proposed pathway of 6-Oxooctadeca-2,4-dienoic acid, the expression of a specific 9-LOX gene would be the initial control point. The expression of these genes is known to be upregulated in response to wounding, pathogen attack, and various abiotic stresses. nih.govfrontiersin.org
Following the action of LOX, the subsequent enzymatic steps would also be subject to transcriptional regulation. The gene encoding the putative dehydratase/isomerase responsible for forming the conjugated diene system would likely be co-regulated with the initiating LOX gene to ensure efficient conversion of the hydroperoxide intermediate.
Finally, the introduction of the 6-oxo group would require a specific dehydrogenase or a related enzyme. The expression of the gene encoding this enzyme would be another critical regulatory point, potentially activated by the same signals that initiate the entire pathway.
Table 1: Proposed Key Enzymes in 6-Oxooctadeca-2,4-dienoic Acid Biosynthesis and their Regulation
| Enzyme Class | Proposed Function in Pathway | Known Regulatory Triggers |
| 9-Lipoxygenase (9-LOX) | Initial oxygenation of a C18 fatty acid precursor. | Wounding, pathogen infection, abiotic stress. nih.govfrontiersin.org |
| Dehydratase/Isomerase | Conversion of hydroperoxide to a conjugated diene. | Co-regulation with LOX genes is plausible. |
| Acyl-CoA Synthetase | Activation of the fatty acid intermediate to a CoA ester. | Substrate availability. |
| Acyl-CoA Dehydrogenase | Introduction of a double bond in the fatty acyl-CoA chain. | Part of the β-oxidation pathway. |
| Δ3,5,Δ2,4-Dienoyl-CoA Isomerase | Formation of the 2,4-conjugated diene system. | Induced during active fatty acid metabolism (e.g., seed germination). nih.gov |
| Dehydrogenase/Oxidase | Introduction of the 6-oxo group. | Likely stress-induced. |
Cofactor Requirements for Enzymatic Activity
The catalytic activity of the enzymes in the proposed biosynthetic pathway is dependent on the presence of specific cofactors. These non-protein components are essential for the chemical transformations at each step.
Lipoxygenases are non-heme iron-containing dioxygenases, meaning that iron is a crucial cofactor for their activity. gsartor.org The iron atom in the active site cycles between its ferrous (Fe2+) and ferric (Fe3+) states during catalysis.
The subsequent enzymatic steps, including the action of dehydrogenases and isomerases, often require common coenzymes. Acyl-CoA dehydrogenases, which are involved in the β-oxidation pathway, typically utilize Flavin Adenine Dinucleotide (FAD) as a cofactor. wikipedia.orgnih.govbyjus.com Dehydrogenases involved in the formation of the keto group may require Nicotinamide Adenine Dinucleotide (NAD+) or its phosphorylated form (NADP+) as electron acceptors. The activity of many enzymes can also be influenced by the presence of metal ions and the cellular redox state.
Table 2: Putative Cofactors for Enzymes in the Biosynthesis of 6-Oxooctadeca-2,4-dienoic Acid
| Enzyme | Required Cofactor(s) |
| 9-Lipoxygenase | Iron (Fe2+/Fe3+) |
| Acyl-CoA Dehydrogenase | Flavin Adenine Dinucleotide (FAD) wikipedia.orgnih.govbyjus.com |
| Dehydrogenase (for oxo group formation) | Nicotinamide Adenine Dinucleotide (NAD+) or Nicotinamide Adenine Dinucleotide Phosphate (NADP+) |
Environmental and Biological Factors Modulating Biosynthetic Flux
The production of secondary metabolites, including oxylipins like 6-Oxooctadeca-2,4-dienoic acid, is not static but is dynamically influenced by the plant's interaction with its environment and other organisms. These factors can significantly alter the metabolic flux through the biosynthetic pathway.
Influence of Altitude and Ecological Niches on Metabolite Accumulation
Plants growing at different altitudes are exposed to varying levels of environmental stressors, such as temperature, UV radiation, and water availability. These conditions can lead to significant changes in the plant's metabolome, including the accumulation of specialized fatty acid derivatives. For instance, studies on various plant species have shown that altitude can influence the composition of fatty acids and other secondary metabolites. frontiersin.orgfrontiersin.org
It is plausible that the environmental pressures associated with higher altitudes, such as increased oxidative stress from UV radiation, could lead to an upregulation of the oxylipin pathway as a defense mechanism. mdpi.com This would involve increased expression of key biosynthetic genes, such as lipoxygenases, potentially leading to a higher accumulation of 6-Oxooctadeca-2,4-dienoic acid in plants adapted to these ecological niches. The specific metabolic profile of a plant is often a reflection of its adaptation to its particular ecological niche.
Impact of Microbial Interactions on Host Metabolism
The interaction between plants and microorganisms, both pathogenic and beneficial, is a potent driver of metabolic reprogramming in the host plant. Microbial elicitors, which are molecules produced by microbes, can trigger defense responses in plants, often involving the activation of the oxylipin pathway. frontiersin.orgtaylorfrancis.comnih.gov
Upon recognition of a microbial elicitor, a signaling cascade is initiated within the plant cell, leading to the rapid induction of defense-related genes, including those encoding lipoxygenases and other enzymes of the oxylipin pathway. frontiersin.orgnih.gov This results in the production of a battery of bioactive oxylipins that can have direct antimicrobial effects or act as signaling molecules to further amplify the defense response. Therefore, the presence of specific microbial communities in the plant's environment could significantly enhance the biosynthetic flux towards 6-Oxooctadeca-2,4-dienoic acid, particularly if this compound plays a role in plant-microbe interactions.
Enzymatic Transformations and Strategies for Biochemical Synthesis
Characterization of Enzymes Modifying Oxo-Fatty Acid Structures
The structure of oxo-fatty acids can be modified by several classes of enzymes that target different parts of the molecule. These enzymes play crucial roles in the saturation of carbon-carbon double bonds and the cleavage of the fatty acid chain.
The saturation of double bonds in fatty acids is a key metabolic process. In the context of oxo-dienoic acids, a concerted action of hydratases, dehydrogenases, isomerases, and enone reductases would be required to reduce the conjugated diene system.
Hydratases: These enzymes, such as enoyl-CoA hydratase, catalyze the addition of water across a double bond. In the metabolism of unsaturated fatty acids, they are essential for preparing the molecule for further oxidation.
Dehydrogenases: Hydroxy fatty acid dehydrogenases can catalyze the oxidation of a hydroxyl group to a ketone. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) is derived from 13-hydroyoctadecadienoic acid (13-HODE) by the action of a hydroxy fatty acid dehydrogenase. nih.gov This suggests a potential role for dehydrogenases in the biosynthesis or modification of 6-Oxooctadeca-2,4-dienoic acid from a corresponding hydroxy precursor.
Isomerases: These enzymes can shift the position of double bonds, which is a critical step in the metabolism of polyunsaturated fatty acids.
Enoate Reductases: These enzymes, which often contain iron-sulfur clusters and flavins, are capable of hydrogenating activated carbon-carbon double bonds, such as those found in α,β-unsaturated carboxylic acids. nih.gov Their activity could be relevant for the saturation of the diene system in 6-Oxooctadeca-2,4-dienoic acid.
| Enzyme Class | Function in Fatty Acid Metabolism | Potential Role for 6-Oxooctadeca-2,4-dienoic acid |
| Hydratase | Addition of water to a C=C double bond | Saturation of the 2,4-diene system |
| Dehydrogenase | Oxidation of a hydroxyl to a keto group | Synthesis from a hydroxy precursor |
| Isomerase | Repositioning of C=C double bonds | Modification of the conjugated diene |
| Enone Reductase | Reduction of an α,β-unsaturated C=C bond | Saturation of the 2,4-diene system |
Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of oxo-dienoic acids, specific hydrolases can cleave C-C bonds. For example, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase catalyzes the hydrolysis of its substrate to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid. uniprot.org This type of enzymatic activity highlights a potential catabolic pathway for oxo-dienoic acids, including derivatives of 6-Oxooctadeca-2,4-dienoic acid.
In Vitro Enzymatic Conversion Systems
The development of in vitro enzymatic systems offers a powerful approach for the synthesis of complex molecules like 6-Oxooctadeca-2,4-dienoic acid under controlled conditions. These systems can utilize isolated and purified enzymes to perform specific transformations.
An example of a biocatalytic cascade for the conversion of saturated fatty acids to α-ketoacids has been developed. nih.gov This system employs a P450 monooxygenase for the initial hydroxylation of the fatty acid, followed by an α-hydroxyacid oxidase to produce the final ketoacid. nih.gov Such a cascade could be conceptually adapted for the synthesis of 6-Oxooctadeca-2,4-dienoic acid, potentially starting from a suitable unsaturated fatty acid precursor.
Biocatalytic Production and Engineering of Metabolic Pathways
The production of valuable oleochemicals, including oxo-fatty acids, can be achieved through the metabolic engineering of microorganisms. nih.govnih.gov By manipulating the genetic and regulatory networks of microbes like Escherichia coli and Saccharomyces cerevisiae, it is possible to create "cell factories" that can synthesize desired compounds from renewable feedstocks. nih.gov
Strategies for enhancing the production of fatty acid derivatives include:
Overexpression of key biosynthetic enzymes: Increasing the cellular levels of enzymes in the desired pathway can boost product formation.
Deletion of competing pathways: Eliminating metabolic pathways that divert precursors away from the target product can increase yield.
Cofactor engineering: Optimizing the intracellular supply of cofactors like NADPH and ATP can enhance the efficiency of biosynthetic enzymes.
Expression of heterologous enzymes: Introducing genes from other organisms can create novel biosynthetic pathways. For instance, the expression of a modified ω-hydroxylase in a recombinant microorganism can lead to the production of ω-oxo fatty acids. google.com
The biocatalytic production of adipic acid from glucose in engineered Saccharomyces cerevisiae demonstrates the potential of this approach for synthesizing dicarboxylic acids. nih.gov A similar strategy could be envisioned for the production of 6-Oxooctadeca-2,4-dienoic acid, involving the engineering of a pathway that introduces the necessary keto group and conjugated diene system into a fatty acid precursor.
| Strategy | Description | Application to 6-Oxooctadeca-2,4-dienoic acid Production |
| Enzyme Overexpression | Increase the concentration of rate-limiting enzymes in the biosynthetic pathway. | Enhance the conversion of precursors to the final product. |
| Pathway Deletion | Remove metabolic pathways that consume intermediates or the final product. | Increase the availability of precursors and prevent product degradation. |
| Cofactor Regeneration | Engineer pathways to increase the supply of necessary cofactors like NADPH. | Improve the efficiency of redox enzymes in the pathway. |
| Heterologous Expression | Introduce enzymes from other organisms to create a novel synthetic pathway. | Enable the synthesis of 6-Oxooctadeca-2,4-dienoic acid from a common metabolite. |
Chemical Synthesis and Analog Design Strategies
Total Synthesis Methodologies for 6-Oxooctadeca-2,4-dienoic Acid
The total synthesis of 6-oxooctadeca-2,4-dienoic acid, a conjugated oxo-dienoic acid, can be approached through several convergent strategies that build the molecule from smaller, readily available precursors. A plausible and efficient synthetic route would involve the construction of the C1-C6 dienoic acid fragment and the C7-C18 alkyl chain, followed by their coupling.
One potential strategy involves a Wittig-type reaction to establish the conjugated diene system. The synthesis could commence with the preparation of a suitable phosphonium (B103445) ylide derived from a C2 halogenated ester, which would form the C2-C4 double bond. This ylide would then react with a C5 α,β-unsaturated aldehyde to construct the full C1-C6 conjugated system with the carboxylic acid ester at one end. The long C7-C18 alkyl chain could be introduced by coupling a dodecyl Grignard reagent or a similar organometallic species to an appropriate electrophilic center at C6. Subsequent oxidation of the resulting secondary alcohol would yield the target ketone functionality.
Another viable approach would be to utilize a condensation reaction. For instance, the synthesis of 6-aryl-4-oxohex-5-enoic acids has been achieved through the condensation of an aldehyde with levulinic acid. A similar strategy could be adapted for 6-oxooctadeca-2,4-dienoic acid by reacting a suitable C12 aldehyde with a derivative of 2,4-pentadienoic acid.
The stereochemistry of the double bonds (typically E,E in naturally occurring conjugated linoleic acid derivatives) can be controlled through the choice of reaction conditions and catalysts. For example, using stabilized ylides in the Wittig reaction generally favors the formation of (E)-alkenes.
A representative, though not explicitly reported for this specific molecule, synthetic approach could be a multi-step process involving key reactions such as Grignard reactions, Wittig or Horner-Wadsworth-Emmons reactions, and oxidation steps.
Table 1: Potential Key Reactions in the Total Synthesis of 6-Oxooctadeca-2,4-dienoic Acid
| Reaction Type | Purpose | Reagents and Conditions |
|---|---|---|
| Grignard Reaction | Formation of the carbon skeleton | Dodecylmagnesium bromide, aldehyde electrophile |
| Wittig/HWE Reaction | Formation of C=C double bonds | Phosphonium ylide/phosphonate ester, aldehyde/ketone |
| Oxidation (e.g., Swern, PCC) | Conversion of alcohol to ketone | Oxalyl chloride, DMSO, triethylamine; Pyridinium chlorochromate |
Chemoenzymatic Synthesis Approaches for Stereoselective Production
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical transformations to achieve stereoselective production of complex molecules like 6-oxooctadeca-2,4-dienoic acid. This approach is particularly valuable for producing enantiomerically pure compounds, should the molecule possess chiral centers or stereoisomers with differing biological activities.
Lipases are a class of enzymes that are widely used in chemoenzymatic synthesis due to their broad substrate specificity and high stereoselectivity. semanticscholar.org They can be employed for the kinetic resolution of racemic mixtures of intermediates in the synthetic pathway. For example, a racemic alcohol precursor to the C7-C18 fragment could be selectively acylated by a lipase, allowing for the separation of the two enantiomers.
Oxidoreductases are another class of enzymes that could be utilized. researchgate.net For instance, an alcohol dehydrogenase could be used for the stereoselective oxidation of a secondary alcohol at the C6 position to the corresponding ketone. This would ensure the production of a specific enantiomer if the chiral center at C6 is biologically relevant. The regeneration of the required cofactor (e.g., NAD+/NADP+) is a crucial aspect of these reactions and can be achieved using a secondary enzyme system.
A hypothetical chemoenzymatic route could involve the chemical synthesis of a racemic precursor containing the full carbon skeleton of 6-oxooctadeca-2,4-dienoic acid. This precursor could then be subjected to an enzymatic resolution step to isolate the desired stereoisomer, which is then chemically converted to the final product.
Table 2: Potential Enzymes for Chemoenzymatic Synthesis
| Enzyme Class | Specific Enzyme Example | Potential Application |
|---|---|---|
| Lipases | Candida antarctica Lipase B (CALB) | Kinetic resolution of racemic alcohol or ester intermediates. semanticscholar.org |
Design and Synthesis of Chemically Modified Analogs
The design and synthesis of chemically modified analogs of 6-oxooctadeca-2,4-dienoic acid are crucial for structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for its biological activity and can lead to the development of more potent and selective therapeutic agents.
The conjugated diene system is a key feature of 6-oxooctadeca-2,4-dienoic acid. Modifications to the configuration (cis/trans) and position of these double bonds can significantly impact the molecule's shape and its interaction with biological targets.
Synthesis of Geometric Isomers: The synthesis of cis (Z) and trans (E) isomers of the double bonds can be achieved through stereoselective synthetic methods. For example, the Wittig reaction can be tuned to favor either the Z- or E-alkene by selecting the appropriate ylide and reaction conditions. The Schlosser modification of the Wittig reaction is a well-known method for obtaining E-alkenes with high stereoselectivity.
Positional Isomers: Analogs with the double bonds shifted to different positions along the fatty acid chain can be synthesized to explore the importance of the 2,4-diene system. This can be accomplished by using different starting materials in the synthetic route. For example, the synthesis of sphingolipid analogs with new trans double bonds has been reported, providing a methodological basis for such modifications. nih.gov
The ketone group at the C6 position is another important functional group that can be modified to probe its role in the molecule's activity.
Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemistry of the resulting alcohol can be controlled by using stereoselective reducing agents.
Conversion to Other Functional Groups: The ketone can be converted to other functional groups such as an oxime, hydrazone, or even removed completely through reactions like the Wolff-Kishner or Clemmensen reduction.
Alkylation/Arylation: The α-carbons adjacent to the ketone (C5 and C7) can be alkylated or arylated to introduce steric bulk and explore the spatial requirements of the binding pocket of its biological target.
Development of Probes and Labeled Compounds for Research Applications
To study the mechanism of action, cellular uptake, and localization of 6-oxooctadeca-2,4-dienoic acid, it is essential to develop probes and labeled compounds.
Fluorescent Probes: A fluorescent probe can be created by attaching a fluorophore (e.g., BODIPY, fluorescein, or rhodamine) to the molecule. The fluorophore could be attached at the carboxylic acid terminus or at the end of the alkyl chain, provided it does not significantly alter the biological activity. The development of fluorescent probes for other fatty acids and COX-2 inhibitors provides a conceptual framework for this approach. nih.gov
Radiolabeled Compounds: Isotopically labeled analogs are invaluable for metabolic studies and binding assays. Carbon-14 (¹⁴C) or tritium (B154650) (³H) can be incorporated into the molecule at specific positions during the synthesis. For example, a ¹⁴C-labeled carboxylic acid can be introduced in the final steps of the synthesis.
Affinity-Based Probes: For identifying the protein targets of 6-oxooctadeca-2,4-dienoic acid, affinity-based probes can be designed. These probes typically contain a reactive group (e.g., a photoaffinity label or a Michael acceptor) that can form a covalent bond with the target protein upon binding, allowing for its subsequent identification.
The synthesis of these probes requires careful planning to ensure that the label or tag does not interfere with the biological activity of the parent compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6-Oxooctadeca-2,4-dienoic acid |
| Dodecylmagnesium bromide |
| Levulinic acid |
| 2,4-pentadienoic acid |
| Sodium borohydride |
| Lithium aluminum hydride |
| BODIPY |
| Fluorescein |
Advanced Structural Elucidation and Analytical Characterization in Research
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental formula and structural features of 6-oxooctadeca-2,4-dienoic acid. Various ionization methods and analyzers are employed to gain comprehensive structural insights.
Electrospray Ionization Mass Spectrometry (ESI-MS, HRESI-LC-MS) for Molecular Weight and Quasi-Molecular Ions
High-resolution electrospray ionization mass spectrometry (HRESI-MS), often coupled with liquid chromatography (LC), is a powerful technique for the accurate mass determination of fatty acids and their derivatives. unirioja.es For 6-oxooctadeca-2,4-dienoic acid (C₁₈H₃₀O₃), HRESI-MS in negative ion mode would be expected to detect the deprotonated molecule, or quasi-molecular ion, [M-H]⁻. The exceptional mass accuracy of this technique allows for the confident determination of the elemental formula.
In positive ion mode, ESI-MS can quantify interactions between fatty acids and proteins by detecting the resulting complexes. nih.gov The analysis of fatty acids by ESI typically yields molecular ion species with minimal fragmentation, which is ideal for establishing the molecular weight. rsc.orgnih.gov
Table 1: Expected High-Resolution Mass Spectrometry Data for 6-Oxooctadeca-2,4-dienoic acid (C₁₈H₃₀O₃) This table presents theoretical values.
| Ion Species | Ionization Mode | Calculated m/z |
|---|---|---|
| [M-H]⁻ | Negative | 293.2122 |
| [M+H]⁺ | Positive | 295.2268 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an analytical method where two stages of mass analysis are performed sequentially to probe the structure of a selected ion. wikipedia.org In the context of 6-oxooctadeca-2,4-dienoic acid, a precursor ion, such as the [M-H]⁻ ion at m/z 293.2, is selected and subjected to fragmentation, commonly through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.
For α,β-unsaturated ketones, fragmentation can be complex. nih.govresearchgate.netacs.org In oxo-octadecadienoic acids, characteristic fragmentation patterns help to locate the position of the oxo group. acgpubs.orgcore.ac.uk Expected fragmentation pathways for 6-oxooctadeca-2,4-dienoic acid would include cleavages at positions alpha to the carbonyl group and neutral losses, such as water (H₂O) and carbon dioxide (CO₂), from the carboxylic acid end. nih.gov Analysis of similar oxo- and hydroxy-octadecadienoic acids shows characteristic cleavages adjacent to the oxygen-containing functional groups, which helps to identify isomers. nih.govresearchgate.net
Table 2: Predicted Key MS/MS Fragments for 6-Oxooctadeca-2,4-dienoic acid ([M-H]⁻ at m/z 293.2) This table presents predicted fragmentation data based on the structure and known behavior of similar compounds.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity |
|---|---|---|
| 293.2 | 275.2 | [M-H-H₂O]⁻ |
| 293.2 | 249.2 | [M-H-CO₂]⁻ |
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI MS) for Volatile Products
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a robust technique for analyzing volatile compounds. acs.org Due to the low volatility of long-chain fatty acids, prior derivatization is necessary to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs). ifremer.frnih.gov This derivatization makes them suitable for GC analysis. lipidmaps.org
The EI process is highly energetic and causes extensive fragmentation of the analyte. rsc.org While this can make interpretation complex, the resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification. acs.org For FAMEs, characteristic fragment ions (e.g., m/z 74 for the McLafferty rearrangement product) can aid in structural confirmation. acs.org This technique is particularly useful for identifying and quantifying the fatty acid profile of a sample after chemical modification. avantiresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution, providing atom-level connectivity and stereochemical details. nih.gov
1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HMBC, HSQC) for Proton and Carbon Assignments
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in 6-oxooctadeca-2,4-dienoic acid.
¹H NMR: The proton spectrum would show characteristic signals for different parts of the molecule. Protons on the conjugated double bonds (H-2, H-3, H-4, H-5) are expected in the deshielded olefinic region (typically 5.5-7.5 ppm). oregonstate.educhemistrysteps.com The protons on the carbon adjacent to the carbonyl group (H-7) would appear in the range of 2.2-2.8 ppm. The long aliphatic chain would produce a series of overlapping signals around 1.2-1.6 ppm, with the terminal methyl group (H-18) appearing at the most upfield position (~0.9 ppm). chemistrysteps.com
¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. udel.edu The carbonyl carbon of the carboxylic acid (C-1) would resonate around 170-180 ppm. hw.ac.uklibretexts.org The ketone carbonyl (C-6) is expected further downfield, typically in the 190-210 ppm range. libretexts.orgpdx.edu Carbons of the conjugated diene system (C-2, C-3, C-4, C-5) would appear in the 100-150 ppm region. oregonstate.edu The remaining aliphatic carbons would be found in the upfield region of the spectrum (10-40 ppm). bhu.ac.in
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be used to trace the connectivity of the proton spin systems, for example, confirming the sequence H-2 through H-5 in the dienone moiety and the couplings along the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons at C-5 and C-7 to the ketone carbonyl at C-6, definitively placing the ketone at the 6-position.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of 6-Oxooctadeca-2,4-dienoic acid This table presents estimated chemical shift ranges based on typical values for similar functional groups.
| Position | Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -COOH | 10-12 | 170-180 |
| 2-5 | -CH=CH-CH=CH- | 5.5-7.5 | 100-150 |
| 6 | -C=O | - | 190-210 |
| 7 | -CH₂-C=O | 2.2-2.8 | 30-50 |
| 8-17 | -(CH₂)ₙ- | 1.2-1.6 | 20-40 |
Elucidation of Stereochemistry and Double Bond Geometry
NMR spectroscopy is a primary tool for determining the stereochemistry of the double bonds in 6-oxooctadeca-2,4-dienoic acid. The geometry (E or Z, also referred to as trans or cis) of the double bonds at the C-2/C-3 and C-4/C-5 positions can be determined from the magnitude of the vicinal proton-proton coupling constants (³JHH). ethernet.edu.et
Generally, a large coupling constant (typically 11-18 Hz) is indicative of a trans (E) relationship between the coupled protons, while a smaller coupling constant (6-14 Hz) suggests a cis (Z) relationship. libretexts.orglibretexts.org Careful analysis of the splitting patterns of the olefinic protons in the high-resolution ¹H NMR spectrum allows for the assignment of the double bond geometries.
Additionally, Nuclear Overhauser Effect (NOE) experiments, such as 1D NOE or 2D NOESY/ROESY, can provide through-space correlations between protons that are close to each other, regardless of bonding. libretexts.orgacdlabs.comyoutube.com This information can be used to confirm the stereochemical assignments derived from coupling constants and to understand the molecule's preferred conformation in solution. youtube.com
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 6-Oxooctadeca-2,4-dienoic acid |
| Water |
Chromatographic Separation Techniques for Isolation and Purity
Chromatography is fundamental to the isolation and purification of 6-Oxooctadeca-2,4-dienoic acid from complex biological or synthetic mixtures. The selection of a specific technique is contingent on the sample matrix and the desired purity of the final product.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of oxo fatty acids. Reversed-phase HPLC (RP-HPLC), in particular, is well-suited for separating fatty acids and their derivatives based on their hydrophobicity. While specific methods for 6-Oxooctadeca-2,4-dienoic acid are not extensively documented, methodologies for similar compounds, such as other oxooctadecadienoic acids, provide a strong framework for its analysis.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is employed with a polar mobile phase. A gradient elution is often utilized, where the composition of the mobile phase is altered over the course of the analysis to achieve optimal separation. For instance, a gradient of acetonitrile (B52724) in water is commonly used for the separation of fatty acid derivatives. The detection of these compounds can be achieved using a UV detector, as the conjugated diene system in 6-Oxooctadeca-2,4-dienoic acid is expected to exhibit strong UV absorbance.
Table 1: Illustrative RP-HPLC Parameters for the Analysis of Oxooctadecadienoic Acids (Based on Analogous Compounds)
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., Shim-pack GIS C-18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-60% B (20 min), 60-100% B (10 min), 100% B (20 min) |
| Flow Rate | 2 mL/min |
| Detection | UV-Vis Detector |
| Injection Volume | 500 µL |
This table is based on the separation of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid and serves as a representative method.
Ultrahigh-Performance Supercritical Fluid Chromatography–Mass Spectrometry (UHPSFC-MS)
Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for high-throughput lipid analysis. This technique utilizes supercritical carbon dioxide as the primary mobile phase, offering advantages such as high separation efficiency and reduced analysis time. For the analysis of 6-Oxooctadeca-2,4-dienoic acid and other oxidized fatty acids, UHPSFC-MS provides a rapid and sensitive method for both qualitative and quantitative analysis.
The separation in UHPSFC can be tailored by using different stationary phases and by adding modifiers to the mobile phase. For instance, a bridged ethylene (B1197577) hybrid (BEH) silica (B1680970) column can be used for the separation of various lipid classes. The coupling with a mass spectrometer allows for the precise determination of the molecular weight and fragmentation patterns of the analyte, aiding in its definitive identification.
Table 2: Typical UHPSFC-MS Parameters for Lipid Analysis
| Parameter | Value |
| Column | Bridged Ethylene Hybrid (BEH) Silica (100 x 3 mm, 1.7 µm) |
| Mobile Phase | Supercritical CO2 with a modifier gradient (e.g., methanol/water) |
| Flow Rate | 1.5 - 2.0 mL/min |
| Column Temperature | 40 - 60 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |
These parameters represent a general method for lipid analysis using UHPSFC-MS and may require optimization for 6-Oxooctadeca-2,4-dienoic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The conjugated diene and ketone functionalities within the 6-Oxooctadeca-2,4-dienoic acid structure constitute a chromophore that absorbs light in the ultraviolet-visible region. UV-Vis spectroscopy is therefore a valuable tool for its detection and quantification. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the chromophore.
Table 3: Theoretical Calculation of λmax for 6-Oxooctadeca-2,4-dienoic acid using Woodward-Fieser Rules
| Structural Feature | Contribution (nm) |
| Base value for an acyclic α,β-unsaturated ketone | 215 |
| Extended conjugation (additional double bond) | +30 |
| Alkyl substituent at the α-position | +10 |
| Alkyl substituent at the β-position | +12 |
| Alkyl substituent at the δ-position | +18 |
| Calculated λmax | 285 nm |
This calculation is a theoretical estimation and the actual experimental value may vary.
Complementary Analytical Methods (e.g., Infrared Spectroscopy, X-ray Crystallography)
To obtain a complete structural characterization of 6-Oxooctadeca-2,4-dienoic acid, complementary analytical methods are employed.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 6-Oxooctadeca-2,4-dienoic acid is expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the conjugated ketone (C=O stretching), the carbon-carbon double bonds (C=C stretching), and the long alkyl chain (C-H stretching and bending vibrations). The NIST WebBook provides a reference spectrum for the closely related sorbic acid (2,4-hexadienoic acid), which can serve as a useful comparison for the interpretation of the spectrum of 6-Oxooctadeca-2,4-dienoic acid.
Table 4: Expected Characteristic Infrared Absorption Bands for 6-Oxooctadeca-2,4-dienoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Alkyl Chain | C-H stretch | 2960-2850 |
| Ketone | C=O stretch (conjugated) | ~1685-1665 |
| Carboxylic Acid | C=O stretch | ~1710 |
| Diene | C=C stretch (conjugated) | ~1650-1600 |
| Carboxylic Acid | C-O stretch | ~1320-1210 |
| Carboxylic Acid | O-H bend | ~1440-1395 and ~920 |
X-ray Crystallography can provide the definitive three-dimensional structure of a molecule in its crystalline state. For long-chain fatty acids, X-ray diffraction studies reveal information about the packing of the molecules in the crystal lattice. While no specific crystallographic data for 6-Oxooctadeca-2,4-dienoic acid has been found, studies on other fatty acids indicate that they often exhibit complex polymorphic behavior.
Biological Roles and Molecular Mechanisms of Action
Involvement in Cellular Signaling Pathways
6-Oxooctadeca-2,4-dienoic acid is implicated in a variety of cellular signaling pathways that are fundamental to cellular response and homeostasis. Its actions are particularly noted in the modulation of inflammatory and antioxidant responses, bearing a functional resemblance to the better-studied compound (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE).
Analogous to 13-KODE, 6-Oxooctadeca-2,4-dienoic acid is understood to modulate inflammatory responses by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Infectious agents and cellular damage can trigger these pathways, leading to the production of pro-inflammatory mediators.
In studies involving lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE has been shown to suppress the activation of NF-κB by preventing the nuclear translocation of its p65 subunit. This inhibition is crucial as the NF-κB pathway is essential for the transcription of numerous pro-inflammatory genes. Similarly, 13-KODE has been observed to inhibit the phosphorylation of key components of the MAPK pathway, including pERK1/2, pJNK, and p-p38. By suppressing both NF-κB and MAPK signaling, the compound effectively reduces the inflammatory response in macrophage cells.
Interactive Table: Effect of 13-KODE on MAPK Activation in LPS-Stimulated Macrophages
| Pathway Component | Effect of LPS Stimulation | Effect of 13-KODE Treatment | Percentage Decrease with 13-KODE |
|---|---|---|---|
| pERK1/2 | 4.8-fold increase | Decrease | 66% |
| p-p38 | 5.5-fold increase | Decrease | 47% |
| pJNK | 7-fold increase | Decrease | 52% |
In a manner analogous to 13-KODE, 6-Oxooctadeca-2,4-dienoic acid is believed to contribute to cellular protection by activating antioxidant response pathways. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling axis. This system is a critical component of the cellular defense against oxidative stress.
Research has demonstrated that 13-KODE can significantly reduce the production of reactive oxygen species (ROS) induced by inflammatory stimuli like LPS. It achieves this by increasing the expression of Nrf2 and its downstream target, HO-1. The activation of the Nrf2/HO-1 pathway leads to the production of biliverdin (B22007) and subsequently bilirubin, which have potent antioxidant and cytoprotective effects. This mechanism not only combats oxidative stress but also contributes to the anti-inflammatory effects of the compound.
Receptor Agonism and Transcription Factor Regulation
The biological effects of 6-Oxooctadeca-2,4-dienoic acid are also mediated through its interaction with specific nuclear receptors, which function as transcription factors to regulate gene expression.
Similar to its isomer 13-KODE, 6-Oxooctadeca-2,4-dienoic acid is expected to act as an agonist for the Peroxisome Proliferator-Activated Receptor α (PPARα). PPARα is a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism and energy homeostasis. It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver.
Studies have identified 13-KODE, found in tomato juice, as a potent PPARα agonist. In vitro experiments have shown that 13-KODE significantly activates PPARα. This activation leads to a decrease in plasma and hepatic triglyceride levels in animal models of obesity and diabetes. The agonistic activity on PPARα suggests a potential role for these compounds in managing dyslipidemia and hepatic steatosis.
Role as Intermediary Metabolites in Biological Processes
As a fatty acid derivative, 6-Oxooctadeca-2,4-dienoic acid can be catabolized to provide energy for cellular processes. Fatty acids are broken down through beta-oxidation in the mitochondria into acetyl-CoA units. These units can then enter the citric acid cycle for further oxidation to generate ATP. While it serves as a substrate for energy production, 6-Oxooctadeca-2,4-dienoic acid is not typically classified as a central intermediary metabolite in the same way as molecules like pyruvate (B1213749) or acetyl-CoA, which are pivotal junction points in metabolism.
Influence on Plant Defense Responses
In the realm of phytobiology, oxo-octadecadienoic acids, as a class, are recognized for their role in plant defense. While specific data on 6-Oxooctadeca-2,4-dienoic acid is limited, the functions of related molecules like 12-oxo-phytodienoic acid (OPDA) and α-ketol-octadecadienoic acid (KODA) provide insight into its potential activities.
OPDA is a precursor to jasmonic acid and is involved in activating and modulating defense responses to a variety of biotic stresses, such as fungal pathogens and insect attacks, as well as abiotic stresses. nih.govfrontiersin.org Recent studies have also suggested that OPDA and KODA may act as long-distance signals in inducing systemic resistance in plants, a state of heightened defense throughout the plant after an initial localized exposure to a pathogen or beneficial microbe. nih.govfrontiersin.org These oxylipins are part of a complex signaling network that helps plants to defend against environmental threats. nih.govfrontiersin.org
Interactive Table: Oxo-Octadecadienoic Acids in Plant Defense
| Compound | Role in Plant Defense | Mechanism of Action |
|---|---|---|
| 12-oxo-phytodienoic acid (OPDA) | Activation of defense against biotic and abiotic stress. nih.govfrontiersin.org | Precursor to jasmonic acid; involved in signaling pathways. nih.govfrontiersin.org |
| α-ketol-octadecadienoic acid (KODA) | Potential long-distance signal for induced systemic resistance. nih.gov | Oxylipin profiling in xylem saps suggests a role in systemic signaling. nih.gov |
Elicitation of Defensive Secondary Metabolites
In rice (Oryza sativa), the production of defensive secondary metabolites is a key strategy against pathogens and environmental stress. mdpi.com Phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection, play a crucial role in this defense system. nih.gov Among these, the flavonoid phytoalexin sakuranetin (B8019584) is of particular importance in rice. nih.govresearchgate.net
The biosynthesis of sakuranetin is induced by various elicitors, including jasmonic acid. nih.govresearchgate.net It is synthesized from its precursor, naringenin (B18129), through the action of the enzyme naringenin 7-O-methyltransferase (NOMT). nih.gov Studies have shown that the expression of the gene encoding OsNOMT is induced by jasmonic acid treatment, leading to the accumulation of sakuranetin. nih.gov While direct studies on 6-Oxooctadeca-2,4-dienoic acid are limited, its structural similarity to precursors in the jasmonate pathway suggests it may play a role in inducing the synthesis of such defensive compounds.
Another important secondary metabolite in rice is serotonin, which can also be involved in defense responses. The accumulation of these defensive compounds is a hallmark of the plant's induced resistance mechanisms.
| Elicited Compound | Precursor | Function in Rice |
| Sakuranetin | Naringenin | Phytoalexin with antimicrobial properties against pathogens like the rice blast fungus. nih.govnih.gov |
| Naringenin | - | A flavonoid precursor to sakuranetin, found in various rice tissues. nih.gov |
| Serotonin | Tryptophan | Involved in plant defense signaling and stress responses. |
Connections to Jasmonic Acid (JA) Pathway
The jasmonic acid (JA) pathway is a critical signaling cascade in plants that regulates a wide array of processes, including growth, development, and responses to biotic and abiotic stresses. mdpi.com Jasmonates are lipid-derived hormones synthesized via the octadecanoid pathway. nih.govresearchgate.net
This pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps into 12-oxo-phytodienoic acid (OPDA). researchgate.net Subsequent reactions, including reduction and β-oxidation, lead to the formation of jasmonic acid. researchgate.net OPDA and other intermediates of this pathway, known as oxylipins, are themselves biologically active signaling molecules. nih.govtcsedsystem.edu
Given that 6-Oxooctadeca-2,4-dienoic acid is an oxo-fatty acid, it is structurally related to these key signaling molecules in the JA pathway. The jasmonate signaling pathway is integral for the plant's defense response, and its activation leads to the expression of defense-related genes and the production of protective secondary metabolites. mdpi.comnih.gov The involvement of jasmonates is crucial for resistance against a wide range of pathogens and herbivores. mdpi.com
Antimicrobial Activities
Oxo-fatty acids have demonstrated a range of antimicrobial properties, and by analogy, 6-Oxooctadeca-2,4-dienoic acid is presumed to possess similar capabilities.
Bactericidal and Fungicidal Properties
Research on analogous fatty acids, such as 4-oxo-2-alkenoic fatty acids and other unsaturated fatty acids, has established their efficacy against various microbial pathogens. nih.govresearchgate.net These compounds can exert their antimicrobial effects through mechanisms like disrupting the bacterial cell membrane, inhibiting essential enzymes involved in processes like fatty acid biosynthesis, or interfering with cell permeability. mdpi.com
For instance, 2-alkynoic fatty acids have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, linoleic acid and its derivatives have reported antimicrobial activities against various bacteria and fungi. researchgate.netresearchgate.net The fungicidal properties of certain fatty acids have also been noted, with some showing inhibitory effects against fungi such as Candida albicans and Aspergillus flavus. researchgate.netresearchgate.net The structural features of 6-Oxooctadeca-2,4-dienoic acid, specifically the oxo group and conjugated double bonds, are consistent with features found in other antimicrobial lipids.
| Analogous Compound Class | Example Organisms Inhibited | Reference |
| 2-alkynoic fatty acids | Staphylococcus aureus, Klebsiella pneumoniae, MRSA | nih.gov |
| Linoleic acid derivatives | Candida albicans, various oral microorganisms | researchgate.netresearchgate.net |
| Saturated fatty acids | Bacillus subtilis | researchgate.net |
Anthelmintic Potential
There is growing interest in identifying new compounds to combat helminth infections, such as schistosomiasis, caused by the parasite Schistosoma mansoni. nih.gov While direct evidence for 6-Oxooctadeca-2,4-dienoic acid is not available, various natural products, including other types of fatty acids and their derivatives, have been investigated for their anthelmintic properties. doaj.orgmdpi.com
Studies have shown that certain plant-derived compounds can effectively kill the larval (cercaricidal) and adult stages of S. mansoni in vitro. mdpi.comfigshare.com The mechanism of action often involves damage to the parasite's tegument, a critical outer layer, leading to its disruption and the death of the worm. figshare.com Given the broad biological activity of oxylipins, the potential for 6-Oxooctadeca-2,4-dienoic acid to exhibit similar anthelmintic activity warrants further investigation.
Impact on Host Lipid Composition through Gut Microbiota Metabolism
The gut microbiota plays a crucial role in metabolizing dietary components, including lipids, into bioactive molecules that can influence host health. rsc.org Gut bacteria can transform polyunsaturated fatty acids (PUFAs) into a variety of metabolites, such as hydroxy fatty acids and oxo fatty acids. nih.govnih.gov
The structural similarity of 6-Oxooctadeca-2,4-dienoic acid to these microbially-produced oxo-fatty acids suggests it could potentially be a product of, or be metabolized by, the gut microbiota, thereby influencing host lipid composition and immune function.
Advanced Research Methodologies and Systems Biology Approaches
Metabolomics and Lipidomics Profiling for Comprehensive Analysis
Metabolomics and lipidomics provide a comprehensive snapshot of the small molecules, including oxidized fatty acids like 6-Oxooctadeca-2,4-dienoic acid, within a biological system. kcl.ac.uk These technologies utilize advanced analytical platforms, primarily mass spectrometry coupled with liquid chromatography (LC-MS/MS), to identify and quantify a wide array of metabolites. nih.gov This approach allows for a holistic view of the metabolic state and can reveal changes in lipid profiles associated with various physiological or pathological conditions. kcl.ac.uk The analysis of oxygenated polyunsaturated fatty acid (PUFA) metabolites is particularly challenging due to their low concentrations in tissues and the vast number of structurally similar isomers. nih.gov
Differential Metabolite Analysis in Biological Samples
Differential metabolite analysis compares the metabolomes of different sample groups (e.g., healthy vs. diseased tissue, treated vs. untreated cells) to identify metabolites that are significantly up- or down-regulated. This is crucial for pinpointing potential biomarkers and understanding disease mechanisms. For instance, in studies of other oxidized octadecadienoic acids, such as 9-hydroxy-octadecadienoic acid (9-HPODE) and 9-hydroperoxyoctadecatrienoic acid (9-HPOTrE), their relative ratios were found to shift dramatically in potato tubers in response to injury or infection, suggesting distinct roles in physiological and defense responses. nih.gov A similar approach could be applied to quantify changes in 6-Oxooctadeca-2,4-dienoic acid levels in various biological contexts, such as inflammation or metabolic disease. lipotype.com
To illustrate how data from such an analysis might be presented, the table below shows hypothetical results from a differential analysis comparing two conditions.
| Metabolite | Fold Change (Condition 2 vs. 1) | P-value | Significance |
|---|---|---|---|
| 6-Oxooctadeca-2,4-dienoic acid | 2.5 | 0.008 | Upregulated |
| Linoleic Acid | 0.7 | 0.045 | Downregulated |
| Arachidonic Acid | 1.1 | 0.560 | No significant change |
Correlation Network Analysis of Metabolites and Microbial Communities
Correlation network analysis is a powerful tool for visualizing the complex relationships between different biological entities. researchgate.net In the context of metabolomics, it can reveal how changes in one metabolite, such as an oxo-fatty acid, relate to changes in other metabolites, proteins, or genes. researchgate.net Furthermore, there is growing interest in the interplay between host metabolism and the gut microbiota. mdpi.comfrontiersin.org Correlation networks can be constructed to link specific microbial taxa with the presence or abundance of certain metabolites in the host, suggesting a role for the microbiota in producing or modifying these compounds. nih.gov Such analyses could reveal, for example, if the abundance of 6-Oxooctadeca-2,4-dienoic acid is positively correlated with specific bacterial families in the gut and negatively correlated with markers of metabolic health. researchgate.netresearchgate.net
Isotopic Tracing and Metabolic Flux Analysis for Pathway Elucidation
Isotopic tracing is a gold-standard method for mapping metabolic pathways and quantifying the rate, or flux, of metabolites through these pathways. bioscientifica.com This technique involves introducing molecules labeled with stable isotopes (e.g., ¹³C or ²H) into a biological system and tracking the incorporation of these isotopes into downstream metabolites. nih.govphysiology.org
Metabolic Flux Analysis (MFA) uses these isotope labeling patterns, along with measurements of nutrient uptake and product secretion rates, to build a computational model of cellular metabolism. nih.govnih.gov This model provides a quantitative map of all the metabolic reaction rates within the cell. vanderbilt.edu For a compound like 6-Oxooctadeca-2,4-dienoic acid, ¹³C-labeled linoleic acid could be used as a tracer to determine its precise biosynthetic pathway, the rate of its production, and its subsequent conversion into other metabolites. nih.govmdpi.com This approach is essential for moving beyond static concentration measurements to understand the dynamics of lipid metabolism. researchgate.net
In Silico Molecular Docking and Interaction Prediction
Molecular docking is a computational method used to predict how a small molecule (ligand), such as 6-Oxooctadeca-2,4-dienoic acid, binds to a macromolecular target, typically a protein. nih.gov This technique is instrumental in drug discovery and for identifying the molecular targets of bioactive compounds. researchgate.net The process involves sampling many possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on binding affinity. nih.gov
The following table provides an example of typical output from a molecular docking study, showing the predicted binding affinities of a ligand with several potential protein targets.
| Protein Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| PPARα | 1K7L | -8.5 | TYR314, HIS440, ILE318 |
| PPARγ | 2PRG | -9.1 | HIS323, HIS449, TYR473 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.8 | ARG120, TYR355, SER530 |
Gene Expression Analysis (e.g., qRT-PCR) of Metabolic and Signaling Genes
Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive technique used to measure the expression levels of specific genes. frontiersin.org It is a standard method for validating findings from broader transcriptomics studies and for investigating how a specific compound affects cellular signaling and metabolic pathways at the genetic level. nih.govnih.gov To understand the biological effects of 6-Oxooctadeca-2,4-dienoic acid, researchers would treat cells with the compound and then use qRT-PCR to measure changes in the mRNA levels of genes known to be involved in lipid metabolism, inflammation, and other relevant processes. researchgate.net For example, a related compound, 13-Oxo-ODE, was found to decrease the expression of the c-myc gene in breast cancer stem cells, highlighting its potential anticancer activity. nih.gov Similar experiments could reveal whether 6-Oxooctadeca-2,4-dienoic acid regulates genes involved in fatty acid synthesis, oxidation, or inflammatory signaling.
Cell-Based Assays for Mechanistic and Bioactivity Studies
Cell-based assays are fundamental tools for investigating the biological activity and underlying mechanisms of a compound in a controlled environment. A wide range of assays can be employed to assess various cellular responses. For instance, to study the anti-inflammatory potential of oxo-fatty acids, macrophage cell lines like RAW 264.7 are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The ability of the compound to inhibit the production of inflammatory mediators like nitric oxide (NO) or cytokines can then be quantified. nih.gov
Studies on the related compound 13-Oxo-ODE have used cell-based assays to demonstrate its ability to suppress cell proliferation, reduce cancer stem cell formation, and induce apoptosis in breast cancer cells. nih.gov Other oxo-fatty acids have been shown to inhibit the expression of inflammatory proteins such as iNOS and COX-2. nih.gov These types of assays would be essential for characterizing the specific bioactivities of 6-Oxooctadeca-2,4-dienoic acid.
The table below illustrates typical data from a cell viability assay, measuring the effect of different concentrations of a compound on cells.
| Compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100 | 5.2 |
| 10 | 95.4 | 4.8 |
| 25 | 81.2 | 6.1 |
| 50 | 60.7 | 5.5 |
| 100 | 42.3 | 4.9 |
Future Research Directions and Translational Opportunities
Complete Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of oxylipins in plants is a complex process initiated by the oxygenation of polyunsaturated fatty acids, a reaction catalyzed by lipoxygenases (LOXs). nih.govnih.gov These pathways are highly branched, with different LOXs (e.g., 9-LOX and 13-LOX) and subsequent enzymes like allene (B1206475) oxide synthase or hydroperoxide lyase leading to a wide array of bioactive molecules. frontiersin.orgnih.gov For instance, the well-studied isomers 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-ODA are derived from the 9-LOX and 13-LOX pathways, respectively. tandfonline.comresearchgate.net
A primary future objective is to identify the specific enzymatic machinery responsible for producing 6-Oxooctadeca-2,4-dienoic acid. It is currently unknown which specific LOX isoform or other fatty acid-modifying enzymes catalyze its formation. Unraveling this pathway is the first step toward understanding its physiological relevance.
Furthermore, oxylipin synthesis is tightly regulated by complex signaling networks that respond to developmental cues and environmental stresses. nih.govtaylorfrancis.com Research has shown that jasmonate-related oxylipin pathways are induced by wounding and pathogen attack and exhibit crosstalk with other signaling molecules like ethylene (B1197577) and salicylic (B10762653) acid. nih.gov A critical area of future investigation will be to determine how the biosynthesis of 6-Oxooctadeca-2,4-dienoic acid is regulated. Key research questions include:
What specific biotic or abiotic stresses trigger its production?
How is its synthesis transcriptionally and post-transcriptionally controlled?
Does it participate in signaling crosstalk with other phytohormone pathways?
Identification of Specific Biological Receptors and Downstream Effectors
Bioactive lipids exert their effects by binding to specific cellular receptors. For example, some ketone bodies and short-chain fatty acids are known to activate G protein-coupled receptors (GPCRs), while the jasmonate signal is perceived by the COI1 receptor complex. pnas.orgfrontiersin.orgnih.gov Notably, isomers of the target compound, such as 9-oxo-ODA and 13-oxo-ODA, have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor-α (PPARα), a key regulator of lipid metabolism. researchgate.netresearchgate.netcaymanchem.com
Given its structure as a keto-fatty acid, it is highly probable that 6-Oxooctadeca-2,4-dienoic acid also interacts with specific protein targets or receptors to initiate a signaling cascade. A significant future challenge is the identification of these receptors. Techniques such as affinity chromatography, yeast two-hybrid screening, or computational ligand-receptor docking simulations could be employed.
Once a receptor is identified, the subsequent step will be to map its downstream signaling pathway. This involves identifying second messengers and key signaling proteins, such as kinases and transcription factors, that are activated upon receptor binding. Understanding this pathway will clarify the molecular mechanisms through which 6-Oxooctadeca-2,4-dienoic acid executes its biological functions and influences gene expression. nih.gov
Development of Engineered Microorganisms or Plants for Targeted Production
Metabolic engineering offers a powerful platform for the sustainable production of valuable biomolecules. mdpi.com There have been numerous successes in engineering microorganisms like Escherichia coli and yeast, as well as various plant species, for the production of specific fatty acids, biofuels, and other complex lipids. sciepublish.comnih.govtcsedsystem.edu A notable example in the oxylipin field is the enhanced production of 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA) in Nicotiana benthamiana and Arabidopsis thaliana by introducing key biosynthetic genes (9-LOX and allene oxide synthase) from a high-producing duckweed species. isaaa.org
Looking forward, once the biosynthetic enzymes for 6-Oxooctadeca-2,4-dienoic acid are identified, similar metabolic engineering strategies could be applied for its targeted production. This would provide a scalable and controlled source of the compound for further research and potential commercial applications, overcoming the limitations of extraction from natural sources where it may be present in only trace amounts.
Below is a table outlining a hypothetical strategy for this endeavor.
| Strategy Component | Description |
| Host Organism | Saccharomyces cerevisiae (yeast) or Escherichia coli (bacterium) are common choices due to their well-understood genetics and rapid growth. A high-biomass crop plant could be an alternative for in-planta applications. |
| Precursor Molecule | An abundant polyunsaturated fatty acid, such as linoleic acid or α-linolenic acid, would serve as the initial substrate. |
| Key Enzymes to Introduce | The specific, yet-to-be-identified lipoxygenase (LOX) and subsequent dehydrogenase/isomerase enzymes required to form the 6-oxo-2,4-diene structure. |
| Pathway Optimization | Strategies may include upregulating precursor supply, downregulating competing metabolic pathways using tools like CRISPRi, and optimizing enzyme expression levels. mdpi.com |
| Potential Challenges | Ensuring correct protein folding and function, potential toxicity of the product to the host organism, and achieving economically viable titers. |
Exploration of Ecological Roles in Plant-Microbe and Inter-Organismal Interactions
Oxylipins are at the forefront of plant interactions with their environment, serving as crucial mediators in defense against pathogens and pests. frontiersin.orgresearchgate.net They can function directly as antimicrobial or anti-feedant compounds or act as signals to activate defense gene expression. nih.gov For instance, different oxylipin branches can have distinct effects; the 9-LOX pathway in maize contributes to resistance against Fusarium graminearum, while the jasmonate pathway appears to promote susceptibility to this pathogen. frontiersin.org
The specific ecological role of 6-Oxooctadeca-2,4-dienoic acid is completely unknown and represents a fertile ground for future research. Investigations should aim to determine its function in various ecological contexts:
Plant-Pathogen Interactions: Does it possess direct antimicrobial activity against key bacterial or fungal pathogens? Does its presence induce or suppress plant defense responses like the hypersensitive response? nih.govmdpi.com
Plant-Insect Interactions: Does it act as a repellent or attractant for herbivorous insects or their natural predators?
Inter-organismal Signaling: Could it function as a signaling molecule in the rhizosphere, mediating interactions between plants and soil microbes?
Application in Agricultural Biotechnology for Enhanced Plant Resilience
The demonstrated role of oxylipins in mediating plant responses to a wide range of biotic and abiotic stresses—including pathogen attack, wounding, drought, and temperature extremes—positions them as attractive targets for agricultural biotechnology. nih.govresearchgate.net Enhancing a plant's ability to produce or respond to specific defense-related oxylipins could lead to crops with improved resilience. researchgate.net
Should research uncover a key role for 6-Oxooctadeca-2,4-dienoic acid in stress signaling, several translational opportunities could be pursued:
Exogenous Application: The compound could be synthesized and applied to crops as a biostimulant or "plant vaccine." Such a treatment could prime the plant's defense systems, enabling a faster and more robust response to subsequent stress, potentially reducing the need for conventional pesticides.
Genetic Engineering: As an alternative to external application, crops could be genetically engineered to enhance the biosynthesis of 6-Oxooctadeca-2,4-dienoic acid. This could involve overexpressing its key biosynthetic enzymes, leading to constitutively higher levels or a more rapid stress-induced accumulation of the compound, thereby providing durable and heritable stress tolerance.
Deeper Structure-Activity Relationship Studies for Bioactive Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure. For related compounds like 9-oxo-ODA, research has established its function as a PPARα agonist, which inhibits triglyceride accumulation in hepatocytes. researchgate.net Understanding how specific structural features contribute to this activity is crucial for designing new molecules with enhanced or novel functions.
A systematic structure-activity relationship (SAR) study for 6-Oxooctadeca-2,4-dienoic acid is a critical future step. This would involve the chemical synthesis of a library of analogs where specific parts of the molecule are systematically altered. These derivatives would then be tested in biological assays to determine how the modifications affect activity. Such studies could lead to the development of synthetic derivatives with improved potency, stability, or specificity for agricultural or even therapeutic applications. nih.govresearchgate.net
The table below outlines potential modifications for an SAR study.
| Molecular Feature to Modify | Examples of Modification | Potential Impact on Activity |
| Keto Group Position | Shifting the ketone from C6 to other positions (e.g., C7, C8). | Determines specificity for receptor binding pockets. |
| Dienoic Acid System | Altering the geometry (cis/trans) or position of the double bonds. | Affects the overall shape and rigidity of the molecule. |
| Acyl Chain Length | Synthesizing analogs with shorter (e.g., C16) or longer (e.g., C20) carbon chains. | Influences lipophilicity and membrane permeability. |
| Carboxylic Acid Head | Conversion to an ester (e.g., methyl ester) or amide. | Affects solubility and potential for pro-drug strategies. |
By systematically exploring these avenues of research, the scientific community can move 6-Oxooctadeca-2,4-dienoic acid from a chemical curiosity to a well-understood bioactive compound with the potential for significant translational impact.
Q & A
What are the recommended laboratory methods for synthesizing 6-Oxooctadeca-2,4-dienoic acid?
Level: Basic
Methodological Answer:
Synthesis of α,β-unsaturated oxo fatty acids like 6-Oxooctadeca-2,4-dienoic acid typically involves oxidation of precursor unsaturated fatty acids. For example:
- Oxidation of linoleic acid derivatives using controlled oxidizing agents (e.g., potassium permanganate or hydrogen peroxide) under specific pH and temperature conditions.
- Functional group protection strategies (e.g., methyl esterification of carboxylic acids) to prevent side reactions during oxidation.
- Verification of product configuration via nuclear magnetic resonance (NMR) to confirm double bond geometry (e.g., trans vs. cis) and Fourier-transform infrared spectroscopy (FTIR) for oxo group identification .
How can discrepancies in reported toxicity profiles of 6-Oxooctadeca-2,4-dienoic acid be systematically addressed?
Level: Advanced
Methodological Answer:
Discrepancies in toxicity data often arise from variations in experimental models or exposure conditions. To resolve these:
- Comparative in vitro/in vivo studies : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and rodent models to assess acute vs. chronic effects.
- Dose-response analysis : Establish no-observed-adverse-effect levels (NOAELs) and compare with structurally similar compounds (e.g., Hexa-2,4-dienoic acid, which shows low acute toxicity but respiratory irritation potential ).
- Mechanistic studies : Employ transcriptomic or metabolomic profiling to identify pathways affected by oxidative stress or lipid peroxidation .
What chromatographic techniques are suitable for analyzing 6-Oxooctadeca-2,4-dienoic acid and its metabolites?
Level: Basic
Methodological Answer:
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) : Ideal for separating and identifying oxidation products (e.g., hydroxylated or carboxylated derivatives). Use reverse-phase C18 columns with mobile phases optimized for polar lipids .
- Gas chromatography (GC-MS) : Suitable for volatile derivatives (e.g., methyl esters) after silylation or derivatization of the oxo group.
- Validation : Include internal standards (e.g., deuterated analogs) to ensure quantification accuracy .
What are the primary biodegradation pathways of 6-Oxooctadeca-2,4-dienoic acid in aquatic environments?
Level: Advanced
Methodological Answer:
- Aerobic degradation : Microbial β-oxidation likely cleaves the carbon chain at the oxo group, producing shorter-chain metabolites (e.g., 2-hydroxy-penta-2,4-dienoic acid analogs). Monitor using stable isotope probing (SIP) or enrichment cultures .
- Enzymatic studies : Characterize dioxygenases or hydrolases from Pseudomonas spp. or Rhodococcus spp., which degrade similar α,β-unsaturated acids via meta-cleavage pathways .
- Environmental persistence : Assess half-life in OECD 301B biodegradability tests; structural analogs (e.g., Hexa-2,4-dienoic acid) show high biodegradability (>60% in 28 days) .
How can the role of 6-Oxooctadeca-2,4-dienoic acid in oxidative stress be experimentally validated?
Level: Advanced
Methodological Answer:
- Biomarker assays : Quantify malondialdehyde (MDA) or 8-hydroxy-2’-deoxyguanosine (8-OHdG) in cell cultures exposed to the compound to measure lipid peroxidation and DNA damage.
- Antioxidant response : Use luciferase reporters under antioxidant response element (ARE) promoters (e.g., Nrf2 activation assays) .
- Comparative studies : Contrast with known pro-oxidants (e.g., 9-Oxooctadeca-10,12-dienoic acid) to establish relative potency .
What safety protocols are critical when handling 6-Oxooctadeca-2,4-dienoic acid in laboratory settings?
Level: Basic
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (analogous to Hexa-2,4-dienoic acid, which causes irritation ).
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols.
- Waste disposal : Avoid sewer disposal; incinerate or use approved chemical waste services per local regulations .
What strategies can resolve conflicting data on the compound’s bioactivity in different cell lines?
Level: Advanced
Methodological Answer:
- Cell line profiling : Compare metabolic activity (e.g., CYP450 expression) across lines (e.g., HEK293 vs. Caco-2) to identify metabolism-dependent effects.
- Omics integration : Combine transcriptomic data with activity assays to map cell-specific signaling pathways.
- Dose standardization : Normalize concentrations to cellular protein content or use viability-adjusted dosing (e.g., EC50 values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
